1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group, a nitro group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the sulfonyl group: This step involves the reaction of the piperazine with a sulfonyl chloride derivative under basic conditions.
Fluorination and Chlorination: These halogenation steps can be performed using reagents like fluorine gas or chlorine gas, or their respective compounds.
Alkylation: The final step involves the alkylation of the piperazine with a propynyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.
Addition: The propynyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Addition: Hydrochloric acid, bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the halogens could yield a variety of substituted piperazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-methylpiperazine
- 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-ethylpiperazine
- 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)morpholine
Uniqueness
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of the propynyl group, which can undergo specific reactions not possible with other alkyl groups
Properties
IUPAC Name |
1-(5-chloro-2-fluoro-4-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O4S/c1-2-3-16-4-6-17(7-5-16)23(21,22)13-8-10(14)12(18(19)20)9-11(13)15/h1,8-9H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZODIVOEKWJTRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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